

# BMY 14802: A Technical Guide to its History, Development, and Mechanistic Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**BMY 14802**, also known as  $\alpha$ -(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a novel psychoactive compound that emerged from the drug discovery programs of Bristol-Myers Squibb. Initially investigated as a potential antipsychotic agent, its unique pharmacological profile, characterized by high affinity for sigma ( $\sigma$ ) receptors and moderate affinity for serotonin 5-HT1A receptors with negligible interaction with dopamine D2 receptors, set it apart from typical neuroleptics. This technical guide provides an in-depth review of the history, development, and core mechanistic properties of **BMY 14802**, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

### Introduction

The quest for atypical antipsychotic drugs with improved side-effect profiles led to the exploration of non-dopaminergic targets. **BMY 14802** was developed in this context, with the hypothesis that modulating sigma and serotonin receptor systems could achieve antipsychotic efficacy without the extrapyramidal symptoms associated with D2 receptor antagonism. While it showed promise in preclinical models, **BMY 14802** ultimately did not demonstrate significant efficacy in clinical trials for schizophrenia.[1] Nevertheless, its development and investigation



have contributed valuable insights into the roles of sigma and 5-HT1A receptors in psychosis and have made it a widely used research tool to probe these systems.

# **History and Development**

**BMY 14802** was synthesized and characterized by Bristol-Myers Squibb as part of a series of 1-(pyrimidin-2-yl)piperazine derivatives. The rationale for its development was rooted in the growing understanding of the potential role of sigma receptors in the pathophysiology of psychosis. Preclinical studies in the late 1980s and early 1990s established its unique binding profile and its atypical antipsychotic-like effects in animal models. These promising early findings led to its advancement into clinical trials for the treatment of schizophrenia. However, a multicenter, uncontrolled study in patients with acute exacerbations of schizophrenia, using doses up to 3000 mg/day for up to four weeks, failed to show a significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale and Clinical Global Improvement scores.[1] Despite its clinical failure, **BMY 14802** remains a valuable pharmacological tool.

## **Synthesis**

The chemical synthesis of **BMY 14802**, or  $\alpha$ -(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, has been described in the scientific literature. A key final step in a reported synthesis route involves the reduction of the ketone precursor, 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butanone, using a reducing agent such as sodium borohydride to yield the final alcohol product, **BMY 14802**.[2]

# **Pharmacological Profile**

**BMY 14802**'s pharmacological activity is primarily defined by its high affinity for sigma receptors, where it acts as an antagonist, and its moderate affinity for 5-HT1A receptors, where it functions as an agonist.[2][3] A critical feature of its profile is its very low affinity for dopamine D2 receptors, which distinguishes it from classical antipsychotic medications.[4][5]

### **Receptor Binding Affinities**

The following table summarizes the in vitro binding affinities of **BMY 14802** for various neurotransmitter receptors.



| Receptor       | Radioliga<br>nd    | Tissue<br>Source | Species | IC50 (nM) | pIC50 | Referenc<br>e |
|----------------|--------------------|------------------|---------|-----------|-------|---------------|
| Sigma          | (+)-[3H]-3-<br>PPP | Brain            | N/A     | 112       | 7.3   | [6]           |
| 5-HT1A         | [3H]8-OH-<br>DPAT  | N/A              | N/A     | N/A       | 6.7   | [6]           |
| Dopamine<br>D2 | [3H]Spiper<br>one  | Striatum         | Rat     | >10,000   | <5    | [5]           |

# **Mechanism of Action and Signaling Pathways**

The dual action of **BMY 14802** as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist results in the modulation of multiple downstream signaling pathways.

### **Sigma-1 Receptor Antagonism**

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7] As an antagonist, **BMY 14802** inhibits the function of this receptor, which is known to modulate calcium signaling and interact with various ion channels and other signaling proteins.[8][9][10][11] By blocking the sigma-1 receptor, **BMY 14802** can influence neuronal excitability and plasticity.



Click to download full resolution via product page



BMY 14802 antagonism of the Sigma-1 receptor.

# **5-HT1A Receptor Agonism**

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via inhibitory G-proteins (Gi/o).[12][13] As an agonist, **BMY 14802** activates this receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in neuronal firing, and the closing of voltage-gated calcium channels.[12][13]



Click to download full resolution via product page

BMY 14802 agonism of the 5-HT1A receptor.

# **Key Preclinical and Clinical Findings Preclinical Studies**

A range of preclinical studies were conducted to evaluate the antipsychotic potential of **BMY 14802**. These studies utilized various animal models to assess its effects on behaviors relevant to psychosis.

The CAR test is a classical screening method for antipsychotic drugs. In this paradigm, animals learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone). **BMY 14802** has been shown to decrease successful avoidance responses in a dose-dependent manner without affecting the escape response, a profile consistent with atypical antipsychotic activity.[6]

### Foundational & Exploratory





Experimental Protocol: Conditioned Avoidance Response

- Subjects: Male Sprague-Dawley rats.
- Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild footshock. A tone generator serves as the conditioned stimulus.
- Procedure:
  - Acquisition: Rats are trained over multiple sessions. Each trial begins with the
    presentation of a tone (conditioned stimulus) for a set duration (e.g., 10 seconds). If the rat
    moves to the other compartment during the tone, it is recorded as an avoidance response,
    and the trial ends. If the rat fails to move, a mild footshock (unconditioned stimulus) is
    delivered through the grid floor until the rat escapes to the other compartment.
  - Drug Testing: Once stable avoidance behavior is established, rats are administered BMY
     14802 or vehicle intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) a set time before the test session.
- Data Analysis: The number of avoidance responses, escape latencies, and inter-trial crossings are recorded and analyzed to determine the effect of the compound.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. Studies using this technique have shown that **BMY 14802** can modulate serotonergic and dopaminergic systems. For example, systemic administration of **BMY 14802** has been shown to decrease extracellular serotonin levels in the dorsal raphe and hippocampus, consistent with its 5-HT1A agonist activity.[3]

Experimental Protocol: In Vivo Microdialysis

- Subjects: Male Sprague-Dawley rats.
- Surgical Procedure: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., dorsal raphe nucleus or striatum).

### Foundational & Exploratory





- Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 μL/min).
- Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Drug Administration: **BMY 14802** is administered systemically (e.g., intraperitoneally) and changes in neurotransmitter levels from baseline are measured.





Click to download full resolution via product page

Workflow for in vivo microdialysis experiments.

### **Clinical Trial**



An uncontrolled, multicenter clinical trial was conducted to evaluate the safety and efficacy of **BMY 14802** in patients with acute exacerbations of schizophrenia.[1]

- Study Design: After a one-week single-blind placebo lead-in, 28 patients were treated with **BMY 14802** for up to four weeks.[1]
- Dosage: The dosage of BMY 14802 was titrated up to a maximum of 3000 mg/day.[1]
- Primary Outcome Measures: Efficacy was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
- Results: The study found no significant improvement in psychiatric symptoms as measured by the BPRS or CGI. Importantly, there were no significant changes in involuntary movements or extrapyramidal symptoms, confirming its low propensity for these side effects.
   [1]
- Conclusion: The lack of efficacy led to the discontinuation of the clinical development of BMY
   14802 for the treatment of schizophrenia.

### Conclusion

**BMY 14802** represents a significant milestone in the exploration of novel targets for antipsychotic drug development. Its unique profile as a high-affinity sigma receptor antagonist and a 5-HT1A receptor agonist with minimal D2 receptor interaction offered a promising alternative to conventional neuroleptics. While it did not achieve clinical success for schizophrenia, the extensive research conducted on **BMY 14802** has profoundly advanced our understanding of the complex roles of the sigma and 5-HT1A receptor systems in brain function and psychiatric disorders. It continues to be an invaluable tool for researchers seeking to unravel the intricacies of these systems and to identify new therapeutic strategies for mental illness. This technical guide provides a consolidated resource of its history, pharmacology, and experimental investigation to aid in these future research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY-14802 Wikipedia [en.wikipedia.org]
- 3. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and PET studies of fluorine-18-BMY 14802: a potential antipsychotic drug -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor as a Pluripotent Modulator in the Living System PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The 5-HT1A receptor: Signaling to behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMY 14802: A Technical Guide to its History, Development, and Mechanistic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034006#bmy-14802-history-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com